molecular formula C11H16IN3 B2612900 {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide CAS No. 2717-91-1

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide

Cat. No.: B2612900
CAS No.: 2717-91-1
M. Wt: 317.174
InChI Key: VRNROAGRTRKHKT-UHFFFAOYSA-M
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Description

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its unique chemical structure, which includes a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The presence of the trimethylazanium group and iodide ion further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Scientific Research Applications

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide has a wide range of applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyridines can also vary. For example, one compound was classified as an eye irritant and skin irritant, and it was recommended to be stored as a combustible solid .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, and their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide typically involves the reaction of 2-aminopyridine with various electrophiles. One common method is the condensation of 2-aminopyridine with α-haloketones in the presence of an inorganic base at high temperatures. This method produces 3-substituted imidazo[1,2-a]pyridines in moderate to high yields .

Another approach involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a reagent. In this method, 2-aminopyridine reacts with DMF-DMA to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone to afford the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is unique due to its specific chemical structure, which includes the trimethylazanium group and iodide ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethyl(trimethyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3.HI/c1-14(2,3)9-10-8-12-11-6-4-5-7-13(10)11;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNROAGRTRKHKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CN=C2N1C=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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